molecular formula C14H16N2O9 B1667457 Bis-PEG1-NHS ester CAS No. 65869-64-9

Bis-PEG1-NHS ester

Cat. No.: B1667457
CAS No.: 65869-64-9
M. Wt: 356.28 g/mol
InChI Key: OWCYSDGIJAVHFQ-UHFFFAOYSA-N
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Description

Bis-PEG1-NHS ester is a PEG linker containing two NHS ester groups. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Synthesis Analysis

The synthesis of this compound involves the use of NHS ester groups. These groups can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of this compound is C14H16N2O9. It has a molecular weight of 356.28 g/mol . The structure includes two NHS ester groups linked through a linear PEG chain .


Chemical Reactions Analysis

This compound reacts with primary amines at pH 7-9, forming stable amide bonds . This reaction is commonly used in bio-conjugation processes .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 356.29 g/mol . It is water-soluble and membrane-impermeable, allowing for cell surface labeling .

Scientific Research Applications

  • Drug Delivery and Anticancer Effect

    • Bis-PEG1-NHS ester, when used in conjugation with drugs like paclitaxel, significantly enhances drug solubility and cytotoxicity. This is demonstrated through the covalent conjugation of paclitaxel with bis(poly(ethylene glycol)) (PEG) polymer, which showed a 10-fold increase in cytotoxicity against ovarian carcinoma cells compared to non-conjugated drugs (Khandare et al., 2006).
  • Bone-Targeted Imaging and Therapy

    • In the field of bone disease treatments, this compound has been employed to create stable PEG-BP monomers and particles. These particles exhibit dual functionalities: chelation to bone mineral and covalent attachment of drugs or dyes, showing potential for in vivo testing for bone-targeted imaging and therapy (Gluz et al., 2013).
  • Cancer Imaging and Photothermal Therapy

    • This compound plays a crucial role in the development of theranostic nanoagents. For example, PEG-modified polypyrrole-coated bismuth nanohybrids have been synthesized for X-ray computed tomography/photoacoustic dual-modal imaging and photothermal therapy in cancer treatment. These nanohybrids exhibit strong NIR absorbance and remarkable photothermal conversion capability, highlighting their potential in cancer therapy and imaging (Yang et al., 2018).
  • Bioactive Hydrogels and Cell Interactions

    • Acrylate-PEG-N-hydroxysuccinimide, a derivative of this compound, is used in PEG hydrogels to control the introduction of bioactive factors. These hydrogels, due to their resistance to protein adsorption and cell adhesion, find applications in regenerative medicine and drug delivery. Modifying the density of PEG linkers can significantly improve cell adhesion and spreading on bioactive hydrogels (Browning et al., 2013).
  • Biosensor Development

    • In biosensor technology, this compound derivatives have been used to enhance the sensitivity and stability of biosensors. For instance, amperometric peroxide biosensors prepared with NHS-modified enzymes showed a significant improvement in sensitivity and organotolerance, demonstrating the utility of this compound in developing advanced biosensing technologies (Iwuoha et al., 1997).
  • Protein PEGylation

    • This compound is instrumental in protein PEGylation, a process used to increase the therapeutic efficacy of protein
    -based medicines. The approach involves site-specific PEGylation using accessible disulfides in proteins, which does not affect the protein's tertiary structure or biological activity. This method has shown that peptides, proteins, enzymes, and antibody fragments can be PEGylated effectively, making it a promising strategy for developing cost-effective biopharmaceuticals .
  • Therapeutic Hydrogels
    • A dual redox responsive diselenide-containing poly(ethylene glycol) hydrogel has been developed using
    This compound for biomedical applications. This injectable hydrogel can be crosslinked rapidly via reactions between NHS-activated esters and amino groups. It exhibits unique redox-responsive degradation behaviors and can encapsulate drugs, showing potential for stimuli-responsive drug release and other biomedical applications .
  • DNA Immobilization and Hybridization
    • Poly(ethylene glycol) films, fabricated from amine- and epoxy-terminated STAR-PEG precursors, are used as a matrix for single-stranded DNA immobilization and hybridization. This compound plays a role in this process by reacting with NHS-ester-decorated ssDNA, leading to porous, bioinert matrices for DNA sensing applications. This strategy is significant for fabricating DNA microarrays and sensors, offering high selectivity and efficiency in DNA hybridization (Zhao et al., 2022).

Mechanism of Action

Target of Action

Bis-PEG1-NHS ester is a PEG linker containing two NHS ester groups . The primary targets of this compound are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in the formation of antibody-drug conjugates (ADCs), where the compound acts as a linker between the antibody and the drug .

Mode of Action

The compound interacts with its targets (primary amines) through its NHS ester groups . This interaction results in the formation of covalent bonds, thereby attaching the drug to the antibody in the case of ADCs . This process enhances the specificity of the drug towards the target cells, reducing off-target effects.

Biochemical Pathways

It is known that the compound plays a significant role in the formation of adcs . ADCs are designed to exploit the antigen specificity of monoclonal antibodies to deliver potent cytotoxic drugs selectively to antigen-expressing tumor cells. Therefore, the pathways affected would be those related to the specific antigens and cytotoxic drugs involved in the ADC.

Pharmacokinetics

It is known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media

Result of Action

The primary result of the action of this compound is the formation of ADCs . By acting as a linker between the antibody and the drug, the compound allows for the selective delivery of the drug to the target cells. This selectivity can lead to a more effective treatment with fewer off-target effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds or substances in the environment could potentially interfere with the compound’s ability to form ADCs.

Safety and Hazards

Bis-PEG1-NHS ester is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Bis-PEG1-NHS ester is a noncleavable 1-unit PEG linker used for antibody-drug-conjugation (ADC) . Its future applications may involve further development and utilization in the field of ADC .

Biochemical Analysis

Biochemical Properties

Bis-PEG1-NHS ester plays a significant role in biochemical reactions. The NHS ester groups can react with primary amines (NH2) on macromolecules very readily at pH 7-9 to form a stable, irreversible amide bond . This property allows this compound to be widely used in bioconjugation with antibodies, proteins, peptides, and other amine-containing molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily due to its ability to form covalent bonds with amine-containing biomolecules. This can influence cell function by modifying the properties of these biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its NHS ester groups, which can form covalent bonds with primary amines on biomolecules . This can lead to changes in the properties of these biomolecules, potentially influencing their interactions with other molecules, their activity, and their localization within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its reactivity with amines. Over time, it may form covalent bonds with amine-containing molecules, potentially leading to changes in the properties of these molecules .

Metabolic Pathways

Its primary role is in the modification of biomolecules through the formation of covalent bonds with amines .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O9/c17-9-1-2-10(18)15(9)24-13(21)5-7-23-8-6-14(22)25-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCYSDGIJAVHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101163278
Record name 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65869-64-9
Record name 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65869-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1,1′-[oxybis[(1-oxo-3,1-propanediyl)oxy]]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101163278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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